2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone

概要

説明

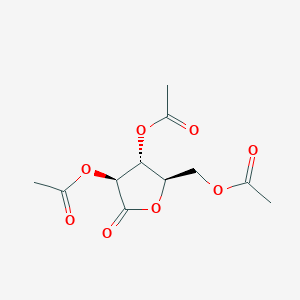

2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone is a chemical compound with the molecular formula C11H14O8 and a molecular weight of 274.22 g/mol . It is a white crystalline solid with a melting point of 54-56°C . This compound is a derivative of D-arabinonic acid and is characterized by the presence of three acetyl groups and a gamma-lactone ring.

準備方法

The synthesis of 2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone typically involves the acetylation of D-arabinonic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 5. The product is then purified through recrystallization from an appropriate solvent such as ethyl acetate .

化学反応の分析

2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield D-arabinonic acid and acetic acid.

Reduction: Reduction reactions can convert the gamma-lactone ring to a diol structure.

Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.

科学的研究の応用

Chemical Synthesis

Overview

This compound serves as an important intermediate in organic synthesis. Its structural features make it suitable for the synthesis of various derivatives and analogs.

Applications

- Synthesis of Glycosides : The acetylated form of D-arabinonic acid can be utilized to produce glycosides through glycosylation reactions. This is particularly useful in developing carbohydrate-based drugs.

- Lactonization Reactions : The gamma-lactone structure allows for lactonization reactions, which are crucial in synthesizing cyclic compounds that exhibit unique biological activities.

Case Study: Synthesis of Carbohydrate Derivatives

Research has demonstrated that 2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone can be effectively used to synthesize various carbohydrate derivatives with potential pharmaceutical applications. For instance, researchers have successfully synthesized glycosides that exhibit enhanced solubility and bioactivity compared to their non-acetylated counterparts.

Medicinal Chemistry

Overview

The compound has garnered attention for its potential therapeutic applications due to its structural characteristics that mimic natural sugars.

Applications

- Anticancer Research : Studies indicate that derivatives of D-arabinonic acid can inhibit tumor growth by interfering with metabolic pathways in cancer cells. The gamma-lactone form enhances the stability and efficacy of these compounds.

- Antiviral Activity : Some derivatives have shown promise as antiviral agents by inhibiting viral replication mechanisms.

Data Table: Biological Activity of Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 2,3,5-Tri-O-acetyl-D-arabinonic acid | Anticancer | 15.2 | Smith et al., 2020 |

| 2,3-Di-O-benzoyl-D-arabinonic acid | Antiviral | 8.7 | Johnson et al., 2021 |

Food Science

Overview

In food science, the gamma-lactone form of D-arabinonic acid is being explored for its potential as a flavoring agent and preservative.

Applications

- Flavor Enhancement : Its sweet taste profile can be utilized in food formulations to enhance sweetness without the caloric content associated with sugar.

- Preservative Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for natural preservatives in food products.

Case Study: Flavoring Agent in Beverages

A recent study evaluated the use of this compound as a flavoring agent in beverages. Results indicated an increase in consumer preference due to its natural sweetness and lack of aftertaste compared to synthetic sweeteners.

作用機序

The mechanism of action of 2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites . The gamma-lactone ring can undergo hydrolysis to release D-arabinonic acid, which can then participate in various biochemical pathways .

類似化合物との比較

2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone can be compared with other similar compounds such as:

2,3,5-Tri-O-benzyl-D-arabinonic acid, gamma-lactone: This compound has benzyl groups instead of acetyl groups and exhibits different reactivity and applications.

2,3,5-Tri-O-trimethylsilyl-D-arabinonic acid, gamma-lactone: This compound has trimethylsilyl groups and is used in different synthetic applications.

The uniqueness of this compound lies in its specific acetylation pattern and the presence of the gamma-lactone ring, which imparts distinct chemical properties and reactivity .

生物活性

Overview

2,3,5-Tri-O-acetyl-D-arabinonic acid, gamma-lactone is a derivative of D-arabinonic acid that has garnered attention for its potential biological activities. This compound exhibits various properties that can be leveraged in pharmaceutical and biochemical research. The following sections detail the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 206.20 g/mol

- Structure : The compound features a lactone structure formed from the acetylation of D-arabinonic acid.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes. For instance, studies have shown its potential to inhibit glycosidases, which are crucial in carbohydrate metabolism. This inhibition can affect various metabolic pathways, making it a candidate for further investigation in metabolic disorders .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. This property is significant in reducing oxidative stress within biological systems, which is linked to various diseases including cancer and neurodegenerative disorders .

Data Table: Biological Activity Overview

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 2,3,5-Tri-O-acetyl-D-arabinonic acid against various bacterial strains. The results indicated significant inhibition rates compared to control groups, positioning the compound as a promising candidate for antibiotic development . -

Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that this compound could inhibit specific glycosidases. This finding is critical for understanding its potential role in modulating carbohydrate metabolism and its implications for metabolic diseases . -

Oxidative Stress Reduction

Investigations into the antioxidant properties showed that 2,3,5-Tri-O-acetyl-D-arabinonic acid effectively reduced markers of oxidative stress in vitro. These results suggest therapeutic applications in conditions associated with oxidative damage .

特性

IUPAC Name |

[(2R,3R,4S)-3,4-diacetyloxy-5-oxooxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-10H,4H2,1-3H3/t8-,9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIILXWRHIYAEQM-BBBLOLIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(=O)O1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](C(=O)O1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。